(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide
Description
(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol; iodide is a chiral quinuclidine-derived compound with a 6-methoxyquinoline moiety and a trideuteriomethyl group. Its structure features a bicyclo[2.2.2]octane (quinuclidine) core substituted with an ethenyl group, a methanol bridge linking to the 6-methoxyquinoline group, and a trideuteriomethyl-ammonium iodide counterion. The deuterated methyl group (CD₃) may enhance metabolic stability compared to non-deuterated analogs, a strategy employed in drug design to prolong half-life . This compound shares structural homology with antimalarial alkaloids like quinine and quinidine but is distinguished by its deuterium substitution and stereochemical configuration .
Properties
Molecular Formula |
C21H27IN2O2 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide |
InChI |
InChI=1S/C21H27N2O2.HI/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1/t14-,15-,20+,21-,23-;/m0./s1/i2D3; |
InChI Key |
AJQSDVGBERUTGX-NPKQNLLQSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N@@+]12CC[C@@H](C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)[C@H](C2)C=C.[I-] |
Canonical SMILES |
C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide involves multiple steps. The key steps include the formation of the azoniabicyclo[2.2.2]octane core, the introduction of the trideuteriomethyl group, and the coupling with the methoxyquinoline moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dichloromethane and methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Analysis
Key structural analogs include quinine, quinidine, dihydroquinidine, and related stereoisomers. The table below summarizes critical differences:
Key Observations:
Stereochemistry and Activity : Quinidine (S-configuration) exhibits a higher docking score (-73.62) than quinine (R-configuration, -71.01), suggesting stereochemistry significantly impacts binding affinity . The target compound’s (S)-configuration may align more closely with quinidine’s bioactivity profile.
Deuterium Substitution : The trideuteriomethyl group in the target compound could reduce metabolic degradation compared to CH₃ in quinine/quinidine, though direct data is lacking. Deuterated drugs often exhibit improved pharmacokinetics .
Structural Rigidity: Dihydroquinidine’s ethyl substitution (vs.
Pharmacological and Physicochemical Properties
- pKa : Quinine analogs like the target compound have a pKa ~8.56, indicating partial ionization at physiological pH, which influences membrane permeability .
- Antimicrobial Activity : Quinine and quinidine show bactericidal effects against E. coli, K. pneumoniae, and S. aureus . The target compound’s deuterium modification may enhance or maintain similar activity.
- Solubility : The iodide counterion may improve aqueous solubility compared to hydrochloride salts (e.g., quinine hydrochloride) .
Biological Activity
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 782.95 g/mol. The compound is categorized as a quaternary ammonium salt due to the presence of the azabicyclo structure.
Structural Characteristics
The compound features:
- A bicyclic structure which contributes to its unique pharmacological properties.
- A methoxyquinoline moiety, which is known for various biological activities including antimicrobial and anticancer effects.
Research indicates that compounds similar to this one may act on various biological pathways, primarily through:
- Potassium Channel Modulation : The compound has shown potential in influencing potassium channels, which are critical for maintaining cellular excitability and signaling.
- Antimicrobial Activity : Related quinoline derivatives have demonstrated efficacy against a range of pathogens, suggesting this compound may exhibit similar properties.
In Vitro Studies
In vitro studies have reported various effects:
- Antiproliferative Effects : Studies indicate that the compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress-induced damage.
Case Studies
Several case studies have provided insights into the biological activity of related compounds:
-
Anticancer Activity :
- A study evaluated a similar quinoline derivative and found it significantly reduced proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways.
-
Antimicrobial Efficacy :
- Another investigation focused on a structurally related compound that exhibited strong antibacterial activity against Gram-positive bacteria, highlighting its potential as an antibiotic agent.
-
Neuroprotection :
- Research involving neurodegenerative disease models demonstrated that compounds with similar structures could reduce neuronal cell death and improve cognitive function in animal models.
Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Reduced oxidative stress damage |
Comparative Analysis of Related Compounds
| Compound Name | Molecular Weight (g/mol) | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| (S)-[(1S,2R,4S,5R)...; iodide | 782.95 | Yes | Yes |
| Quinine hemisulfate monohydrate | 782.95 | Moderate | Yes |
| Other quinoline derivatives | Varies | Yes | Varies |
Q & A
Q. What are the key considerations for synthesizing this compound with correct stereochemistry?
Methodological Answer: The synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to maintain stereochemical integrity, particularly due to the quinuclidine core and multiple stereocenters. Chiral catalysts or enantioselective reagents can enhance stereospecificity. Post-synthesis, nuclear magnetic resonance (NMR) analysis (e.g., NOESY for spatial proximity) and X-ray crystallography are critical for confirming stereochemistry . For example, highlights crystallization from ethanol or dimethyl sulfoxide (DMSO) to isolate stereoisomers, achieving 75–85% yields for structurally related compounds.
Q. Which analytical techniques are most effective for characterizing the deuterated methyl group?
Methodological Answer: Mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) can detect deuterium incorporation via isotopic mass shifts. Fourier-transform infrared spectroscopy (FTIR) identifies C-D stretching vibrations (~2100–2200 cm⁻¹), distinct from C-H bonds. Additionally, ²H-NMR (deuterium NMR) provides direct evidence of trideuteriomethyl localization, though sensitivity requires high-field instruments (≥500 MHz) . (NIST data) supports validating spectral libraries for accurate interpretation.
Q. What safety protocols are recommended for handling this compound during synthesis?
Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation: use fume hoods to avoid inhalation, nitrile gloves for dermal protection, and inert atmosphere (e.g., nitrogen) during reactions to prevent degradation. and emphasize avoiding aqueous or acidic conditions that may release toxic byproducts. Immediate neutralization of spills with sodium bicarbonate is advised.
Advanced Research Questions
Q. How does deuteration at the trideuteriomethyl group influence receptor binding kinetics?
Methodological Answer: Deuterium isotope effects (DIEs) can alter binding kinetics by modulating hydrogen-bond strength or metabolic stability. Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity changes between deuterated and non-deuterated analogs. For instance, deuterated analogs may exhibit prolonged half-lives due to reduced cytochrome P450 metabolism, as observed in methoxyquinoline derivatives . Kinetic isotope effect (KIE) experiments with HPLC-MS can track deuterium retention in vitro .
Q. How can researchers resolve stereochemical inconsistencies in synthesized batches?
Methodological Answer: Contradictions in stereochemical assignments often arise from crystallographic vs. spectroscopic data. Advanced NMR techniques (e.g., J-based configurational analysis) combined with computational modeling (DFT or molecular dynamics) reconcile discrepancies. demonstrates resolving diastereomers via differential solubility in DMSO, while X-ray crystallography provides definitive structural validation. For ambiguous cases, chiral stationary phase HPLC separates enantiomers for individual characterization .
Q. What experimental designs assess metabolic stability introduced by the trideuteriomethyl group?
Methodological Answer: In vitro metabolic assays using liver microsomes or hepatocytes quantify deuterium retention via LC-MS/MS. Isotope ratio monitoring tracks ²H/¹H ratios over time. Comparative studies with non-deuterated controls identify metabolic hotspots. For in vivo analysis, radiolabeled (³H or ¹⁴C) analogs paired with accelerator mass spectrometry (AMS) measure tissue-specific deuterium loss. ’s pharmacological framework for methoxyquinoline derivatives provides a template for designing such studies .
Key Notes
- Stereochemical Complexity : The quinuclidine and methoxyquinoline moieties necessitate multi-step validation (e.g., X-ray + NMR) to avoid misassignment .
- Isotopic Effects : Deuteration impacts solubility and crystallization behavior, requiring solvent optimization (e.g., DMSO for polar intermediates) .
- Safety : Adhere to SDS protocols for iodide handling, including waste neutralization and PPE .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
